

Spectroscopic Analysis of Methyl Pyruvate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl pyruvate	
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This guide provides an in-depth overview of the spectroscopic data for **methyl pyruvate**, a key alpha-keto ester. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure

Methyl pyruvate (C₄H₆O₃) is the methyl ester of pyruvic acid. Its structure consists of a ketone and an ester functional group, which dictates its spectroscopic properties.

IUPAC Name: methyl 2-oxopropanoate[1] Molecular Formula: $C_4H_6O_3[1][2][3][4]$ Molecular Weight: 102.09 g/mol [1][4] CAS Number: 600-22-6[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **methyl pyruvate**, both ¹H and ¹³C NMR provide distinct signals corresponding to the two different methyl groups.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **methyl pyruvate** is relatively simple, showing two singlets corresponding to the acetyl and methoxy protons. The specific chemical shifts can vary slightly depending on the solvent used.[4]



Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Multiplicity
Acetyl group (-C(O)CH₃)	~2.5	Singlet
Methoxy group (-OCH₃)	~3.9	Singlet

Note: The exact chemical shifts may vary based on the specific experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **methyl pyruvate** displays four distinct resonances corresponding to the four carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) in D ₂ O (predicted) (ppm)
Acetyl group (-C(O)CH₃)	26.8
Methoxy group (-OCH₃)	54.1
Ester carbonyl (-C(O)O-)	165.1
Ketone carbonyl (-C(O)-)	207.2

Source: Predicted data from the Human Metabolome Database.[5]

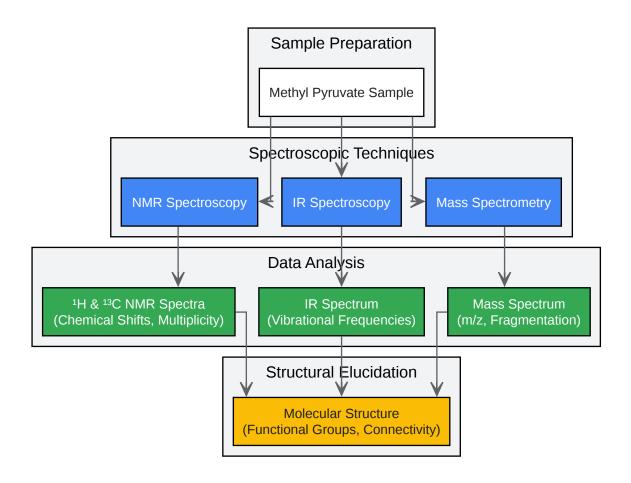
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **methyl pyruvate** is as follows:

- Sample Preparation: Dissolve a small amount of **methyl pyruvate** (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which results in sharp spectral lines.



- Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon. Key parameters to set include the number of scans, pulse width, and relaxation delay. For quantitative analysis, the relaxation delay should be at least five times the longest T₁ relaxation time of the nuclei being observed.[6]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the frequency-domain spectrum. This is followed by phase correction and baseline
 correction. The chemical shifts are referenced to an internal standard, typically
 tetramethylsilane (TMS).



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Spectroscopic analysis workflow for **methyl pyruvate**.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **methyl pyruvate** is characterized by strong absorptions corresponding to its two carbonyl groups.

IR Spectroscopic Data

The key absorption bands in the IR spectrum of **methyl pyruvate** are:

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1750 - 1735	Strong
C=O Stretch (Ketone)	1725 - 1705	Strong
C-O Stretch	1300 - 1000	Strong
C-H Stretch (sp³)	3000 - 2850	Medium

Note: The presence of two distinct carbonyl peaks is a characteristic feature of alpha-keto esters.

Experimental Protocol for IR Spectroscopy

For a liquid sample like **methyl pyruvate**, the following methods can be used:

- Thin Film (Neat Liquid):
 - Place a drop of the neat (undiluted) liquid sample between two salt plates (e.g., NaCl or KBr).
 - The plates are pressed together to create a thin film.
 - The assembly is then placed in the spectrometer's sample holder. This method is quick but may not be suitable for highly absorbing samples.
- Solution:
 - Prepare a dilute solution (typically 1-5%) of methyl pyruvate in a suitable solvent that has minimal absorption in the IR region of interest (e.g., carbon tetrachloride, CCl₄, or



chloroform, CHCl3).

- The solution is placed in a liquid sample cell of a known path length.
- A reference spectrum of the pure solvent is recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **methyl pyruvate** will show the molecular ion peak and several fragment ions.

m/z	Assignment	Relative Intensity
102	[M] ⁺ (Molecular Ion)	Moderate
74	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺	Low
59	[COOCH ₃]+	Strong
43	[CH₃CO] ⁺	Very Strong (Base Peak)

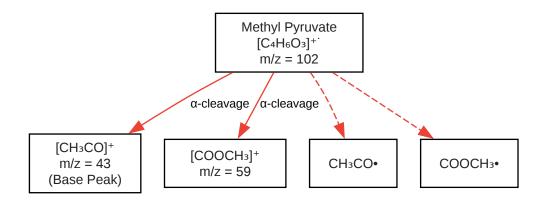
Fragmentation Pattern

Under electron ionization, **methyl pyruvate** undergoes characteristic fragmentation:

- Alpha-cleavage: The bond between the two carbonyl groups is weak and readily cleaves.
 This leads to the formation of the acetyl cation ([CH₃CO]+, m/z 43) and the methoxycarbonyl radical. The acetyl cation is typically the most abundant fragment (the base peak).
- Loss of a methoxy group: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃) to form an ion at m/z 71.



 McLafferty rearrangement is not possible for methyl pyruvate as it lacks the required gamma-hydrogen.



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Proposed mass spectrometry fragmentation of **methyl pyruvate**.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a volatile liquid like **methyl pyruvate** using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Preparation: Prepare a dilute solution of **methyl pyruvate** in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of 10-100 μg/mL, to avoid saturating the detector.[8]
- GC Separation: Inject the sample into the gas chromatograph. The sample is vaporized and
 carried by an inert gas through a capillary column, which separates the components of the
 mixture based on their boiling points and interactions with the column's stationary phase. For
 pure methyl pyruvate, this step confirms its purity.
- Ionization: As the **methyl pyruvate** elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge (m/z) ratio.



 Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

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